3-Tert-butyl-4-cyclopropoxy-N-methylpyridin-2-amine
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Overview
Description
3-Tert-butyl-4-cyclopropoxy-N-methylpyridin-2-amine is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol . This compound is part of the pyridine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-4-cyclopropoxy-N-methylpyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of a pyridine derivative with tert-butyl and cyclopropoxy groups under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reaction time, which are crucial for the efficient synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-4-cyclopropoxy-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenated compounds, sodium hydride, potassium carbonate
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine derivatives .
Scientific Research Applications
3-Tert-butyl-4-cyclopropoxy-N-methylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-Tert-butyl-4-cyclopropoxy-N-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
3-Tert-butyl-4-cyclopropoxy-N-methylpyridin-2-amine: Known for its unique combination of tert-butyl and cyclopropoxy groups.
tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Another pyridine derivative with different functional groups, used as a chemoselective reagent.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: A pyrazole derivative with similar structural features.
Uniqueness
This compound stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H20N2O |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-tert-butyl-4-cyclopropyloxy-N-methylpyridin-2-amine |
InChI |
InChI=1S/C13H20N2O/c1-13(2,3)11-10(16-9-5-6-9)7-8-15-12(11)14-4/h7-9H,5-6H2,1-4H3,(H,14,15) |
InChI Key |
TXKIKDZZZDIOKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CN=C1NC)OC2CC2 |
Origin of Product |
United States |
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